PAbetaN (dihydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

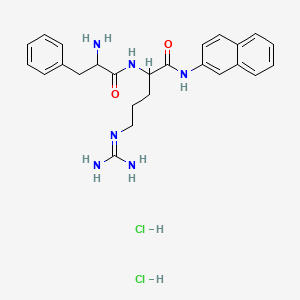

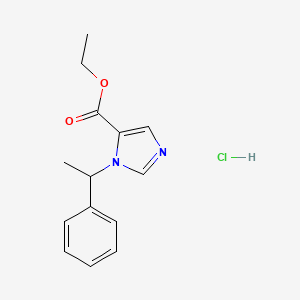

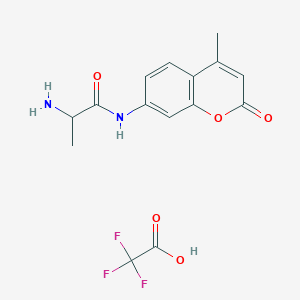

Phenylalanine-arginine beta-naphthylamide dihydrochloride, commonly known as PAbetaN (dihydrochloride), is a well-studied efflux pump inhibitor. Efflux pumps are mechanisms used by bacteria to expel antimicrobial agents, contributing to multidrug resistance. PAbetaN (dihydrochloride) is particularly noted for its ability to permeabilize the outer membrane of Gram-negative bacteria, making it a valuable tool in combating antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAbetaN (dihydrochloride) involves the coupling of phenylalanine and arginine with beta-naphthylamide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of PAbetaN (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and crystallized to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

PAbetaN (dihydrochloride) primarily undergoes substitution reactions due to the presence of amide and amine functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents like water or methanol.

Hydrolysis Reactions: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of PAbetaN (dihydrochloride) and its hydrolyzed fragments .

Scientific Research Applications

PAbetaN (dihydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

PAbetaN (dihydrochloride) exerts its effects by inhibiting the efflux pumps of Gram-negative bacteria. These pumps are responsible for expelling antimicrobial agents from the bacterial cell, thereby contributing to multidrug resistance. By inhibiting these pumps, PAbetaN (dihydrochloride) increases the intracellular concentration of antibiotics, enhancing their efficacy .

The compound also permeabilizes the bacterial outer membrane, allowing larger antibiotics and other antimicrobial agents to enter the cell more easily. This dual mechanism of action makes PAbetaN (dihydrochloride) a potent efflux pump inhibitor .

Comparison with Similar Compounds

Similar Compounds

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP): Another efflux pump inhibitor that disrupts the proton motive force across bacterial membranes.

N-phenyl-1-naphthylamine (NPN): Used to study membrane permeability in bacteria.

Thioridazine: An antipsychotic drug that also exhibits efflux pump inhibitory activity.

Uniqueness

PAbetaN (dihydrochloride) is unique in its dual mechanism of action, combining efflux pump inhibition with membrane permeabilization. This makes it particularly effective in enhancing the efficacy of antibiotics against multidrug-resistant bacteria .

Properties

Molecular Formula |

C25H32Cl2N6O2 |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride |

InChI |

InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H |

InChI Key |

MRUMOHLDHMZGMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-5-methoxy[1,4]benzoquinone](/img/structure/B13396043.png)

![1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole](/img/structure/B13396046.png)

![(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid](/img/structure/B13396048.png)

![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)

![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)